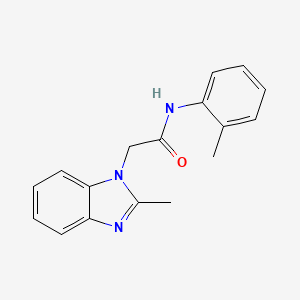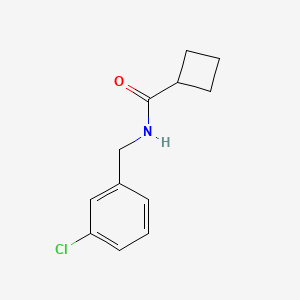
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a cyclic enkephalin analog that acts as an opioid receptor antagonist. It has been shown to have several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
CPP acts as an opioid receptor antagonist, binding to mu, delta, and kappa opioid receptors in the brain and blocking the effects of endogenous opioids such as enkephalins and endorphins. This mechanism of action makes CPP a valuable tool for studying the role of opioid receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABAergic neurotransmission, and the induction of apoptosis in certain cell types. These effects make CPP a valuable tool for studying the mechanisms of action of various drugs and compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in laboratory experiments is its specificity for opioid receptors, which allows for more targeted investigations of the role of these receptors in various physiological and pathological processes. However, one limitation of using CPP is its potential for off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on CPP and related compounds. One area of interest is the development of more selective opioid receptor antagonists, which could be used to investigate the specific roles of different opioid receptor subtypes in various physiological and pathological processes. Another area of interest is the exploration of the potential therapeutic applications of CPP and related compounds in the treatment of pain, addiction, and other disorders.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of cyclopentanone with pyrrolidine in the presence of a carbonylating agent such as phosgene. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-proline to yield CPP.
Aplicaciones Científicas De Investigación
CPP has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. It has also been used as a tool for investigating the mechanisms of action of other drugs and compounds.
Propiedades
IUPAC Name |
1-cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13-9-11(14(18)15-7-3-4-8-15)10-16(13)12-5-1-2-6-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOMZOLSYLNTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)






